

# 1-(2,3-Dimethylphenyl)piperazine hydrochloride salt properties

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## Compound of Interest

Compound Name: 1-(2,3-Dimethylphenyl)piperazine

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An In-depth Technical Guide to **1-(2,3-Dimethylphenyl)piperazine** Hydrochloride: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

### Introduction

**1-(2,3-Dimethylphenyl)piperazine** hydrochloride, also known by synonyms such as 1-(2,3-Xylyl)piperazine monohydrochloride, is a piperazine derivative that serves as a crucial building block in medicinal chemistry and a valuable tool compound in neuropharmacological research. [1] Its structure, featuring a piperazine ring attached to a 2,3-dimethylphenyl group, makes it a versatile scaffold for developing novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, pharmacological profile, and applications for researchers, scientists, and drug development professionals.

## Core Chemical and Physical Properties

**1-(2,3-Dimethylphenyl)piperazine** hydrochloride is typically a white to off-white crystalline powder.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for experimental and developmental purposes. The parent compound, the free base **1-(2,3-dimethylphenyl)piperazine**, is a viscous liquid at room temperature with a molecular weight of 190.28 g/mol .[1][3]

The molecular structure consists of a six-membered piperazine ring, a common motif in many biologically active compounds, linked to an aromatic ring with two methyl substituents at the 2 and 3 positions.<sup>[1]</sup> One of the nitrogen atoms in the piperazine ring is protonated with a hydrochloride counterion.<sup>[1]</sup>

Table 1: Physicochemical Properties of **1-(2,3-Dimethylphenyl)piperazine** Hydrochloride

Property	Value	Source(s)
CAS Number	1203-64-1, 80836-96-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>19</sub> ClN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	226.74 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	>300°C	<a href="#">[1]</a>
Boiling Point	95-97°C at 0.2 mm Hg (for free base)	<a href="#">[1]</a>
Solubility	Soluble in DMSO and methanol; slightly soluble in water	<a href="#">[1]</a>
IUPAC Name	1-(2,3-dimethylphenyl)piperazine; hydrochloride	<a href="#">[1]</a> <a href="#">[2]</a>

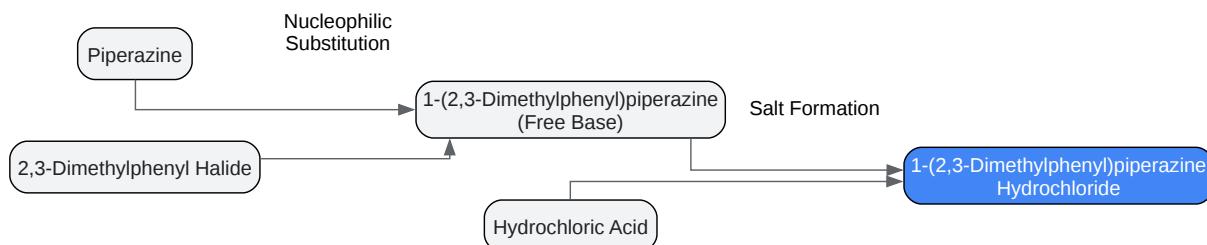
## Synthesis and Manufacturing

The synthesis of **1-(2,3-Dimethylphenyl)piperazine** hydrochloride is a multi-step process that generally involves the coupling of piperazine with a suitable 2,3-dimethylphenyl precursor, followed by the formation of the hydrochloride salt.<sup>[1]</sup>

## General Synthetic Pathway

The primary synthetic route involves three key stages:

- Formation of Piperazine: This foundational step can be achieved through various established methods, such as the reaction of ethylene diamine with other precursors.[2]
- Nucleophilic Substitution: The 2,3-dimethylphenyl group is introduced by reacting piperazine with a 2,3-dimethylphenyl halide (e.g., bromide or chloride) or a sulfonate derivative.[2] This reaction is a standard nucleophilic substitution where the piperazine acts as the nucleophile.
- Hydrochloride Salt Formation: The resulting free base, **1-(2,3-dimethylphenyl)piperazine**, is then treated with hydrochloric acid to yield the final, more stable hydrochloride salt.[1][2]



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General synthesis pathway for **1-(2,3-Dimethylphenyl)piperazine HCl**.

## Detailed Experimental Protocol: Synthesis

The following protocol outlines a representative method for the laboratory-scale synthesis of **1-(2,3-dimethylphenyl)piperazine** hydrochloride.

### Step 1: Coupling Reaction

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine in a suitable aprotic solvent such as dimethylformamide (DMF).
- Add an appropriate base, like potassium carbonate, to the mixture.
- Slowly add the 2,3-dimethylphenyl halide to the reaction mixture.

- Heat the mixture to a specified temperature (e.g., 80-100°C) and allow it to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

#### Step 2: Purification of the Free Base

- After cooling, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude free base.
- Purify the crude product using column chromatography or distillation to yield pure **1-(2,3-dimethylphenyl)piperazine**.

#### Step 3: Hydrochloride Salt Formation

- Dissolve the purified free base in a suitable solvent such as isopropanol or ether.
- Slowly add a solution of hydrochloric acid (e.g., in isopropanol or as a gas) to the mixture while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash it with a cold solvent, and dry it under vacuum to obtain the final product.

## Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of **1-(2,3-Dimethylphenyl)piperazine** hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

Table 2: Typical NMR Spectroscopic Data

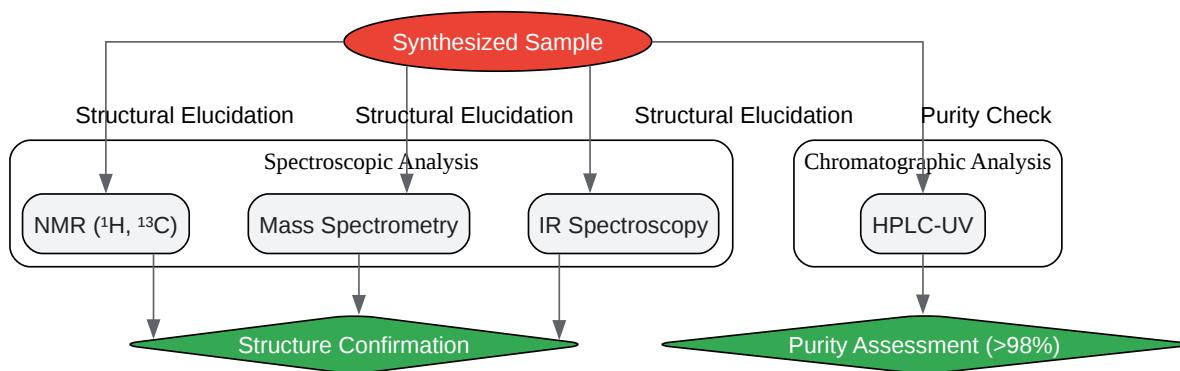
Type	Chemical Shifts and Assignments	Source(s)
<sup>1</sup> H NMR	Aromatic protons: 6.92-7.12 ppm (signals corresponding to the dimethylphenyl group) Piperazine protons: 3.05-4.03 ppm Methyl groups: 2.29-2.30 ppm	[1]
<sup>13</sup> C NMR	Aromatic carbons: 116.8-153.8 ppm Piperazine carbons: 47.9-51.7 ppm Methyl carbons: 13.9, 20.6 ppm	[1]

#### Other Spectroscopic Methods:

- Infrared (IR) Spectroscopy: Used to identify characteristic functional groups.
- Mass Spectrometry (MS): Confirms the molecular weight of the compound.

## Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.

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*Workflow for analytical characterization of the compound.*

## Detailed Experimental Protocol: HPLC-UV Analysis

The following is a general HPLC-UV method for assessing the purity of piperazine derivatives.

- Instrumentation: An HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Set based on the UV absorbance maximum of the compound.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
- Injection Volume: 10-20  $\mu$ L.

- Analysis: The retention time of the main peak is used for identification, and the peak area percentage is calculated to determine purity.

## Pharmacological Profile

**1-(2,3-Dimethylphenyl)piperazine** hydrochloride is of significant interest due to its activity within the central nervous system, primarily through the modulation of neurotransmitter systems.

## Mechanism of Action

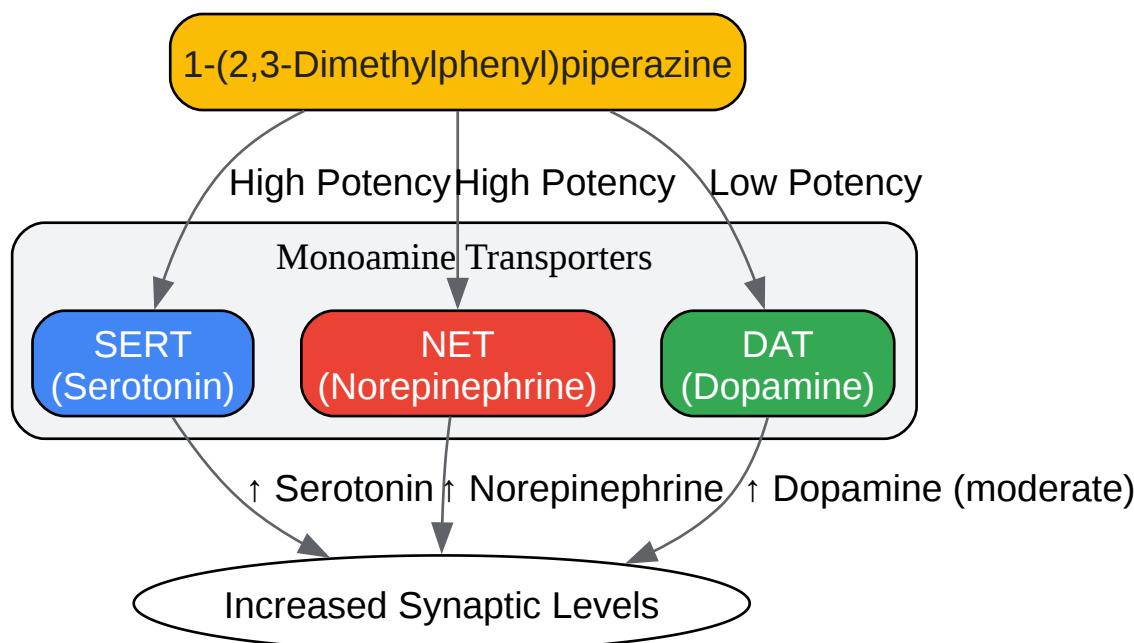
Research indicates that this compound and its derivatives interact with serotonin (5-HT) and dopamine receptors.[\[1\]](#)[\[2\]](#) It has been investigated as a potential partial agonist at certain serotonin receptors, which could influence mood and anxiety.[\[2\]](#)

Specifically, **1-(2,3-Dimethylphenyl)piperazine** has been identified as a potent serotonin-norepinephrine releasing agent (SNRA).[\[2\]](#) This action is preferential, with a significantly higher potency for serotonin and norepinephrine release compared to dopamine.[\[2\]](#)

Table 3: Pharmacological Activity Data

Target	Activity	EC <sub>50</sub> Value	Potency Comparison	Source(s)
Serotonin Transporter	Releasing Agent	-	High	<a href="#">[2]</a>
Norepinephrine Transporter	Releasing Agent	-	High	<a href="#">[2]</a>
Dopamine Transporter	Releasing Agent	1207 nM	~66-fold lower than serotonin	<a href="#">[2]</a>

This pharmacological profile, characterized by potent serotonin and norepinephrine release with weaker dopamine activity, distinguishes it from other piperazine derivatives and makes it a subject of interest for developing treatments for conditions like depression and anxiety disorders.[\[2\]](#)



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*Proposed mechanism of action on monoamine transporters.*

## Applications in Research and Drug Development

The unique structure and pharmacological activity of **1-(2,3-Dimethylphenyl)piperazine** hydrochloride make it a valuable asset in several scientific fields.

- Medicinal Chemistry: It serves as a key structural scaffold for the synthesis of novel CNS-active compounds.[1] Researchers modify its structure to conduct structure-activity relationship (SAR) studies, aiming to develop derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.[1][2]
- Neuroscience Research: As a tool compound, it is used to investigate the roles of serotonin and norepinephrine systems in various physiological and pathological processes, including mood regulation and neurological disorders.[2]
- Analytical Chemistry: It can be used as a reference standard in the development of analytical methods for the identification and quantification of other piperazine derivatives.[2]

## Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

## Safety and Handling

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[\[5\]](#)[\[6\]](#) In case of dust formation, use respiratory protection.[\[7\]](#)[\[8\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[\[7\]](#) Avoid contact with skin, eyes, and clothing.[\[8\]](#) Wash hands thoroughly after handling.[\[5\]](#)
- First Aid:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[7\]](#)[\[9\]](#)
  - Skin: Wash off immediately with soap and plenty of water.[\[7\]](#)[\[9\]](#)
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[7\]](#)[\[9\]](#)
  - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[7\]](#)[\[9\]](#)

## Storage

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[7\]](#)[\[8\]](#)
- Incompatibilities: Keep away from moisture, heat, sparks, and open flames.[\[1\]](#)[\[7\]](#) It is recommended to store it in a cool, dark place.[\[1\]](#)

## Conclusion

**1-(2,3-Dimethylphenyl)piperazine** hydrochloride is a compound of significant scientific interest, underpinned by its versatile chemical structure and distinct pharmacological profile. Its role as a potent serotonin-norepinephrine releasing agent provides a foundation for its use in

neuroscience research, while its utility as a synthetic intermediate continues to drive innovation in medicinal chemistry. This guide has provided a detailed technical overview to support researchers and developers in harnessing the full potential of this important molecule.

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- To cite this document: BenchChem. [1-(2,3-Dimethylphenyl)piperazine hydrochloride salt properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150784#1-2-3-dimethylphenyl-piperazine-hydrochloride-salt-properties\]](https://www.benchchem.com/product/b150784#1-2-3-dimethylphenyl-piperazine-hydrochloride-salt-properties)

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